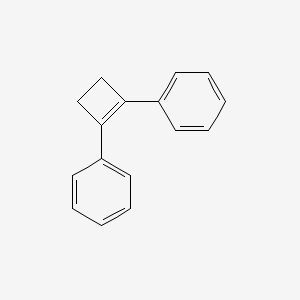
Androst-5-ene-3alpha,17alpha-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androst-5-ene-3alpha,17alpha-diol is a steroidal compound with the molecular formula C19H30O2. It is a derivative of androstane and is known for its biological significance in various physiological processes. This compound is structurally related to other androgens and estrogens, making it a subject of interest in both medical and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Androst-5-ene-3alpha,17alpha-diol typically involves the reduction of androst-5-ene-3,17-dione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure the purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst, often palladium on carbon (Pd/C), to facilitate the reduction of androst-5-ene-3,17-dione in the presence of hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Androst-5-ene-3alpha,17alpha-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form androst-5-ene-3,17-dione using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of this compound can yield dihydro derivatives.
Substitution: The hydroxyl groups at positions 3 and 17 can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Acid chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Androst-5-ene-3,17-dione.
Reduction: Dihydro derivatives such as 5alpha-androstane-3alpha,17alpha-diol.
Substitution: Ester or ether derivatives depending on the substituent used.
Applications De Recherche Scientifique
Androst-5-ene-3alpha,17alpha-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in modulating androgen and estrogen receptors.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and as an immunomodulator.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent.
Mécanisme D'action
The mechanism of action of Androst-5-ene-3alpha,17alpha-diol involves its interaction with androgen and estrogen receptors. It acts as a weak agonist, binding to these receptors and modulating their activity. This interaction influences various physiological processes, including immune response, cell proliferation, and differentiation. The compound’s effects are mediated through the activation of specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Androst-5-ene-3beta,17beta-diol: Another isomer with similar biological activity but different stereochemistry.
Androst-4-ene-3,17-dione: A precursor in the biosynthesis of testosterone and estrone.
Dehydroepiandrosterone (DHEA): A steroid hormone involved in the production of androgens and estrogens.
Uniqueness
Androst-5-ene-3alpha,17alpha-diol is unique due to its specific stereochemistry, which influences its binding affinity and activity at androgen and estrogen receptors. This distinct configuration allows it to exhibit different biological effects compared to its isomers and related compounds.
Propriétés
Numéro CAS |
47122-33-8 |
|---|---|
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(3R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14+,15+,16+,17-,18+,19+/m1/s1 |
Clé InChI |
QADHLRWLCPCEKT-QAZMUZRASA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CC=C4[C@@]3(CC[C@H](C4)O)C |
SMILES canonique |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13422112.png)

![1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B13422126.png)
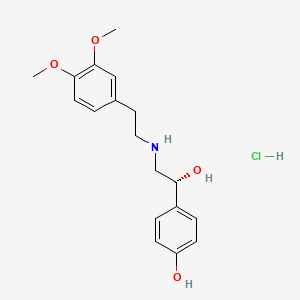

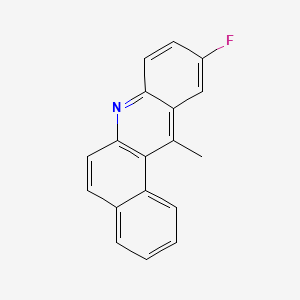
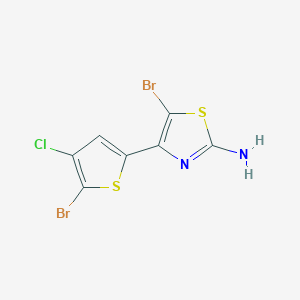
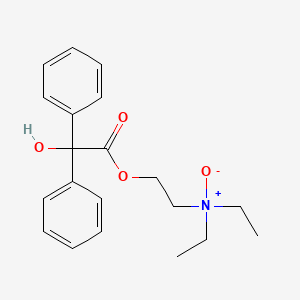
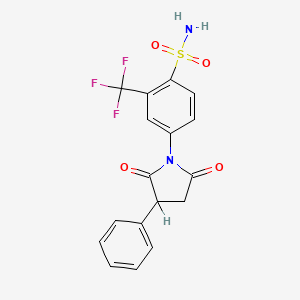

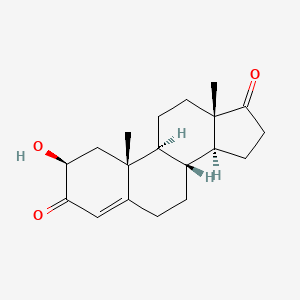

![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester](/img/structure/B13422190.png)
